(1R,4S)-4-Amino-1,2,3,4-tetrahydronaphthalen-1-ol
Overview
Description
(1R,4S)-4-Amino-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C10H13NO and a molar mass of 163.22 g/mol . It is a white crystalline solid that is stable at room temperature. This compound is an amino alcohol with alkalinity, capable of participating in hydrogen bonds and interacting with other molecules . It is commonly used as an intermediate in drug synthesis and as a chemical reagent and catalyst .
Preparation Methods
The preparation of (1R,4S)-4-Amino-1,2,3,4-tetrahydronaphthalen-1-ol can be achieved through various synthetic routes. One common method involves starting from the corresponding compound and proceeding through a series of reaction steps . Industrial production methods often involve the use of chiral separation techniques to obtain the enantiomerically pure compound . These methods include preparative-scale chromatography, enantioselective liquid-liquid extraction, and crystallization-based methods .
Chemical Reactions Analysis
(1R,4S)-4-Amino-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like manganese dioxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or aldehydes .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a substrate for enzymes and is involved in various biochemical pathways . In medicine, it is used as an intermediate in the synthesis of pharmaceutical drugs . Additionally, it has applications in the industry as a chemical reagent and catalyst .
Mechanism of Action
The mechanism of action of (1R,4S)-4-Amino-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. It can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(1R,4S)-4-Amino-1,2,3,4-tetrahydronaphthalen-1-ol can be compared with other similar compounds, such as (1R,4S)-4-hydroxy-2-cyclopentenyl acetate and (1R,4S)-4-tert-butyldimethylsiloxy-2-cyclopentenyl acetate . These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of this compound lies in its amino alcohol functionality, which allows it to participate in a wide range of chemical reactions and interactions .
Properties
IUPAC Name |
(1R,4S)-4-amino-1,2,3,4-tetrahydronaphthalen-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9-10,12H,5-6,11H2/t9-,10+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNGJNRUPBSSJG-VHSXEESVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2[C@H]1N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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